molecular formula C19H17ClN6O B12151873 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12151873
M. Wt: 380.8 g/mol
InChI Key: IKONOEMMRWZNDP-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a 5-chloroindole moiety linked via an ethyl group to a benzamide scaffold substituted with a 5-methyltetrazole ring. This structural configuration confers unique physicochemical properties, including enhanced polarity from the tetrazole group and lipophilicity from the chloroindole, making it a candidate for pharmacological exploration .

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O/c1-12-23-24-25-26(12)18-5-3-2-4-15(18)19(27)21-9-8-13-11-22-17-7-6-14(20)10-16(13)17/h2-7,10-11,22H,8-9H2,1H3,(H,21,27)

InChI Key

IKONOEMMRWZNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The cycloaddition reaction employs sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours. Regioselectivity toward the 1H-tetrazole isomer is achieved by introducing a methyl group at the tetrazole’s 5-position via methylamine hydrochloride. For example, 2-cyano-N-methylbenzamide reacts with NaN₃ under reflux to yield 2-(5-methyl-1H-tetrazol-1-yl)benzamide with 75–85% yield.

Table 1: Optimization of Tetrazole Synthesis

Starting MaterialConditionsYield (%)Regioselectivity (1H:2H)
2-cyano-N-methylbenzamideNaN₃, NH₄Cl, DMF, 120°C829:1
2-cyano-N-ethylbenzamideNaN₃, NH₄Cl, DMF, 110°C687:3

Activation of Benzamide

The benzamide group is activated for subsequent coupling via conversion to its acid chloride. Thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours yields 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride, which is isolated as a crystalline solid.

Synthesis of the Indole Ethylamine Moiety

The 2-(5-chloro-1H-indol-3-yl)ethylamine fragment is prepared through formylation and reductive amination of 5-chloroindole.

Indole Functionalization

5-Chloroindole undergoes Vilsmeier-Haack formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding 5-chloro-1H-indole-3-carbaldehyde. Subsequent condensation with ethylenediamine in ethanol under reflux forms the Schiff base, which is reduced with sodium borohydride (NaBH₄) to produce 2-(5-chloro-1H-indol-3-yl)ethylamine.

Table 2: Key Intermediates in Indole Synthesis

IntermediateReagentsYield (%)
5-Chloro-1H-indole-3-carbaldehydePOCl₃, DMF89
Schiff baseEthylenediamine, EtOH76
2-(5-Chloro-1H-indol-3-yl)ethylamineNaBH₄, MeOH68

Coupling Strategies

The final step involves amide bond formation between the activated benzamide and indole ethylamine.

Amide Bond Formation

A solution of 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride (1.2 equiv) in dry dioxane is added dropwise to 2-(5-chloro-1H-indol-3-yl)ethylamine (1.0 equiv) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 1 hour, followed by reflux for 6 hours, achieving 70–78% yield.

Table 3: Coupling Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineDioxane110675
PyridineTHF80862

Challenges and Mitigation

Regioselectivity in Tetrazole Formation

The competing formation of 2H-tetrazole isomers is minimized by using methylamine hydrochloride, which directs cycloaddition to the 1H-tetrazole. Polar solvents like DMF further enhance selectivity.

Purification of Hydrophobic Intermediates

Column chromatography with ethyl acetate/hexane (3:7) resolves impurities in the indole ethylamine intermediate. For the final compound, recrystallization from ethanol/water (9:1) yields >99% purity.

Analytical Characterization

The final product is confirmed via:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.62 (s, 1H, tetrazole), 7.85–7.45 (m, 4H, benzamide), 7.32 (d, J = 8.5 Hz, 1H, indole), 3.82 (t, J = 6.0 Hz, 2H, CH₂), 2.91 (t, J = 6.0 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits a range of biological activities, making it a candidate for further research in drug development.

Antimicrobial Activity

Studies have demonstrated that similar indole derivatives possess significant antimicrobial properties. For instance, compounds with indole structures were evaluated against various bacterial strains, showing comparable efficacy to standard antibiotics such as penicillin and ciprofloxacin . The structure of this compound suggests potential antimicrobial activity due to the presence of both indole and tetrazole moieties.

Anticancer Potential

Indole derivatives have been recognized for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves modulation of signaling pathways related to cell growth and survival. A study focusing on related compounds highlighted their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, suggesting a dual role in both antimicrobial and anticancer activities .

Case Study 1: Synthesis and Evaluation of Indole Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated significant antimicrobial and anticancer effects, leading to further exploration of their structure-activity relationships (SAR). The findings indicated that modifications on the indole ring could enhance biological efficacy .

Case Study 2: Structure-Based Drug Design

Another investigation employed molecular docking studies to assess the binding affinity of indole derivatives to target proteins involved in cancer progression. The results suggested that specific substitutions on the indole scaffold could improve binding interactions, thus enhancing therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substitution Patterns on the Indole Ring

  • Chloro vs. Fluoro Substituents: The 5-chloroindole group in the target compound contrasts with the 5-fluoroindole derivative (CAS 1324074-86-3, ).
  • Methyl vs. Chloro Substituents :
    In 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (), the methyl group on the indole reduces steric hindrance compared to the chloro substituent, possibly altering binding interactions in biological targets .

Benzamide Modifications

  • Tetrazole vs. Nitro Groups :
    Replacing the tetrazole with a nitro group (e.g., N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide, ) eliminates the hydrogen-bonding capacity of the tetrazole ring. Tetrazoles mimic carboxylic acids, enhancing metabolic stability and target engagement .
  • Thiazole vs. Tetrazole :
    N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () contains a thiazole ring instead of tetrazole. Thiazoles contribute sulfur-based interactions, while tetrazoles offer nitrogen-rich hydrogen bonding, influencing solubility and binding affinity .

Pharmacological Implications

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Indole Substituent Benzamide Substituent Molecular Formula Molecular Weight logP*
Target Compound 5-Cl 5-Me-tetrazole C₁₉H₁₇ClN₆O 380.84 ~2.1
N-[2-(1H-Indol-3-yl)ethyl]-2-(5-Me-tetrazol-1-yl)benzamide () H 5-Me-tetrazole C₁₉H₁₈N₆O 346.38 ~1.8
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(5-Me-tetrazol-1-yl)benzamide () 5-F 5-Me-tetrazole C₁₉H₁₇FN₆O 364.38 ~1.9
N-[2-(5-Cl-1H-indol-3-yl)ethyl]-4-nitrobenzamide () 5-Cl 4-NO₂ C₁₇H₁₄ClN₃O₃ 343.77 ~2.3
3-Cl-N-[2-(5-Me-1H-indol-3-yl)ethyl]benzamide () 5-Me 3-Cl C₁₈H₁₇ClN₂O₂ 328.80 ~2.5

*Estimated using XLogP3 ().

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Molecular Characteristics

The molecular formula of this compound is C20H17ClN4C_{20}H_{17}ClN_{4} with a molecular weight of approximately 368.88 g/mol. The compound features an indole moiety, a tetrazole ring, and a benzamide structure, which are known to contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing indole and tetrazole rings have shown promising results in inhibiting the growth of colon carcinoma HCT-15 cells with IC50 values in the low micromolar range .
  • Apoptosis Induction : The presence of the tetrazole ring is crucial for inducing apoptosis in cancer cells. Studies have demonstrated that related compounds can trigger apoptotic pathways, leading to cell death in tumor models .
  • Anti-inflammatory Properties : Compounds similar to this compound have been shown to reduce inflammatory markers in cellular models. For example, inhibition of TNF-alpha release was observed in macrophage assays, suggesting potential use in treating inflammatory diseases .

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects observed in various cancer cell lines for compounds structurally related to this compound:

Compound Cell Line IC50 (µM) Mechanism
Compound AHCT-15 (Colon Cancer)1.61 ± 1.92Cell cycle arrest
Compound BA431 (Skin Cancer)1.98 ± 1.22Apoptosis induction
Compound CU251 (Glioblastoma)<10Inhibition of proliferation

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the indole and tetrazole moieties significantly influence biological activity:

  • Indole Substituents : The presence of electron-donating groups at specific positions on the indole ring enhances cytotoxic activity.
  • Tetrazole Ring : Variations in the substituents on the tetrazole ring can modulate anti-cancer efficacy and selectivity towards specific cancer types.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Indole Derivatives : A study demonstrated that indole derivatives with tetrazole rings exhibited high cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for further research into their mechanisms and potential therapeutic applications .
  • Inflammation Model : In vitro assays showed that compounds with similar structures significantly reduced LPS-induced TNF-alpha release, indicating potential for anti-inflammatory applications .

Q & A

Q. What are the key steps in synthesizing N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide?

The synthesis involves:

  • Coupling reactions : Amide bond formation between the indole-ethylamine and benzamide core using activating agents like DCC (dicyclohexylcarbodiimide) .
  • Tetrazole ring introduction : Cyclization of nitrile precursors under acidic conditions or via Huisgen 1,3-dipolar cycloaddition .
  • Purification : Column chromatography and recrystallization to achieve >95% purity. Characterization via 1H/13C NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation .

Q. How is the compound characterized to confirm structural integrity?

Standard protocols include:

  • NMR spectroscopy : To verify proton environments (e.g., indole NH at δ 10-12 ppm, tetrazole C-H at δ 8-9 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (MW ≈ 342.38 g/mol) .
  • HPLC : For purity assessment (>98% by reverse-phase C18 column) .

Q. What is the hypothesized mechanism of action for this compound?

The indole moiety suggests interaction with serotonin receptors (e.g., 5-HT subtypes), while the tetrazole group mimics carboxylic acids, enhancing binding to enzymes like cyclooxygenase (COX) or kinases. Functional assays (e.g., cAMP modulation for GPCRs) and radioligand binding studies are recommended to validate targets .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions may arise from:

  • Receptor subtype selectivity : Use knockout cell lines or subtype-specific antagonists (e.g., ketanserin for 5-HT2A) to isolate effects .
  • Solubility limitations : Employ co-solvents (e.g., DMSO:PEG 400) or pro-drug strategies to improve bioavailability .
  • Assay variability : Standardize protocols (e.g., FRET vs. ELISA for enzyme inhibition) and validate with positive controls .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (PDB: 6WGT) .
  • QSAR modeling : Train models on indole-tetrazole derivatives to predict logP, pIC50, and toxicity .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Q. How can reaction yields be optimized in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield by 15-20% .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to functionalize the benzamide core .
  • Solvent optimization : Replace DMF with acetonitrile to minimize side reactions .

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

  • Salt formation : Use hydrochloride or sodium salts of the tetrazole group .
  • Nanoparticle encapsulation : PLGA or liposomal formulations to enhance dissolution .
  • Structural analogs : Replace the 5-methyltetrazole with a sulfonamide group (logP reduction by 1.2 units) .

Q. How can X-ray crystallography resolve ambiguous NMR data?

  • Crystal growth : Slow evaporation from methanol/acetone mixtures .
  • SHELX refinement : Resolve torsional angles and hydrogen-bonding networks (e.g., N-H···N interactions in tetrazole) .
  • CCDC deposition : Validate geometry against similar indole derivatives (e.g., CCDC 2058871) .

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